molecular formula C25H25N3O4S2 B2808557 (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850909-60-3

(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2808557
CAS No.: 850909-60-3
M. Wt: 495.61
InChI Key: YVUCRIRYPNGMJM-QPLCGJKRSA-N
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Description

(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

  • The synthesis of benzamide derivatives, including compounds with thiazol and benzothiazol cores, has been a subject of interest due to their potential biological activities. Studies have demonstrated various synthetic routes, emphasizing regioselective and chemoselective reactions, to obtain benzamide compounds with specific substituents, which are crucial for their biological activities (Kranjc, Kočevar, & Perdih, 2011). These chemical synthesis approaches offer insights into the structural diversity of benzamides and their analogs, enabling the exploration of their applications in scientific research.

Antimicrobial and Antifungal Applications

  • Benzamide derivatives have been evaluated for their antimicrobial and antifungal properties. A study on new benzamide derivatives bearing different bioactive moieties revealed significant antibacterial and antifungal activities, underscoring the potential of these compounds in developing new antimicrobial agents (Priya et al., 2006). These findings suggest that modifications in the benzamide structure can lead to compounds with desirable biological activities, including antimicrobial and antifungal effects.

Photodynamic Therapy and Cancer Research

  • The synthesis and characterization of new compounds with potential applications in photodynamic therapy (PDT) for cancer treatment have been reported. One study described the synthesis of zinc phthalocyanine derivatives substituted with benzothiazolyl sulfonamide groups, showing high singlet oxygen quantum yield and fluorescence properties suitable for PDT applications (Pişkin, Canpolat, & Öztürk, 2020). These compounds exhibit promising characteristics as Type II photosensitizers, highlighting the potential of benzamide derivatives in cancer research and treatment strategies.

Molecular Interactions and Gelation Properties

  • The role of molecular functionality and non-covalent interactions in the gelation behavior of N-(thiazol-2-yl)benzamide derivatives has been explored. Certain derivatives were found to form stable gels in ethanol/water and methanol/water mixtures, facilitated by methyl functionality and S⋯O interactions. This study sheds light on the supramolecular assembly and gelation properties of benzamide derivatives, which could be relevant for material science and drug delivery systems (Yadav & Ballabh, 2020).

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-4-28(17-18-8-6-5-7-9-18)34(30,31)21-13-10-19(11-14-21)24(29)26-25-27(2)22-15-12-20(32-3)16-23(22)33-25/h5-16H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUCRIRYPNGMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.